molecular formula C8H8Cl2O2 B14733270 Cyclohex-1-ene-1,4-dicarbonyl dichloride CAS No. 4806-86-4

Cyclohex-1-ene-1,4-dicarbonyl dichloride

Katalognummer: B14733270
CAS-Nummer: 4806-86-4
Molekulargewicht: 207.05 g/mol
InChI-Schlüssel: WWHIQFGZIUMLNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexene-1,4-dicarbonyl chloride is an organic compound characterized by a cyclohexene ring substituted with two carbonyl chloride groups at the 1 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexene-1,4-dicarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of cyclohexene-1,4-dicarbonyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene gas in a closed system minimizes exposure and enhances safety. Additionally, the reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the process .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Cyclohexene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclohexene-1,4-dicarbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .

Vergleich Mit ähnlichen Verbindungen

Cyclohexene-1,4-dicarbonyl chloride can be compared with other similar compounds such as:

Cyclohexene-1,4-dicarbonyl chloride stands out due to its unique combination of reactivity and versatility, making it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

4806-86-4

Molekularformel

C8H8Cl2O2

Molekulargewicht

207.05 g/mol

IUPAC-Name

cyclohexene-1,4-dicarbonyl chloride

InChI

InChI=1S/C8H8Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1,6H,2-4H2

InChI-Schlüssel

WWHIQFGZIUMLNO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CCC1C(=O)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.